(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is a heterocyclic compound that features both pyrazole and isoxazole rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural properties and potential biological activities. It is classified as an organic compound and serves as a crucial building block for the synthesis of more complex molecules.
The compound can be sourced from chemical suppliers specializing in research chemicals, such as Benchchem, which provides detailed descriptions and synthesis methods for this compound.
This compound falls under the category of heterocycles, specifically those containing nitrogen and oxygen in their ring structures. Its classification highlights its relevance in organic chemistry and pharmacology.
The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine typically involves multi-step processes that integrate the formation of both the pyrazole and isoxazole rings.
The synthetic routes often require controlled reaction conditions to optimize yield and purity. The use of catalysts may also be employed to enhance reaction efficiency. For example, reactions might be conducted in solvents like ethanol or acetic acid, with temperature variations depending on the specific reactants used .
The molecular structure of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine includes:
This configuration allows for multiple points of reactivity and interaction with biological targets.
The chemical structure can be represented by its molecular formula: C8H10N4O. The compound's molecular weight is approximately 178.19 g/mol.
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine participates in various chemical reactions due to its functional groups:
These reactions are often facilitated by specific conditions such as pH adjustments, temperature control, and the presence of catalysts or solvents that promote reactivity .
The mechanism of action for (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine involves its interaction with biological targets such as enzymes and receptors:
Studies have indicated that compounds with similar structures exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects, suggesting potential therapeutic applications for this compound .
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is typically a solid at room temperature with a melting point that varies based on purity and synthesis method.
The compound is soluble in polar solvents like water and ethanol due to the presence of the amine group. It can undergo protonation under acidic conditions, affecting its reactivity and solubility.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine has several applications:
The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine (CAS 1174849-23-0, C₈H₁₀N₄O) relies on sequential construction of its pyrazole and isoxazole rings. This heterocyclic architecture necessitates precise regiocontrol due to the adjacent nitrogen atoms in the pyrazole and oxygen/nitrogen in the isoxazole [1] [3].
The 1-methylpyrazole subunit is typically synthesized via Knorr-type reactions, where hydrazines react with 1,3-dicarbonyl systems. Key approaches include:
Table 1: Pyrazole Synthesis via 1,3-Dicarbonyl Cyclocondensation
1,3-Dicarbonyl Substrate | Hydrazine | Conditions | Regioisomer Ratio | Yield |
---|---|---|---|---|
Acetylacetone | Methylhydrazine | Ethanol, reflux | 97:3 | 85–90% |
4,4,4-Trifluoroacetylacetone | Phenylhydrazine | Dimethylacetamide, HCl, 25°C | >98:2 | 74–77% |
Ethyl acetoacetate | Arylhydrazine | Nano-ZnO, H₂O, 80°C | Single isomer | 95% |
The isoxazole ring is forged through hydroxylamine cyclization with β-functionalized ketones:
Table 2: Isoxazole Ring Formation Optimization
β-Keto Ester Precursor | Cyclization Agent | Conditions | Yield |
---|---|---|---|
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxobutanoate | NH₂OH·HCl, NaOAc | Ethanol, reflux, 3 h | 70% |
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxobutanoate | NH₂OH·HCl | Acetic acid, 100°C, 1 h | 82% |
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxobutanoate | NH₂OH·HCl | Microwave, 120°C, 10 min | 91% |
The terminal -CH₂NH₂ group enables late-stage diversification:
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions link pre-formed 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole to halogenated isoxazole intermediates. Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C) achieves >90% conversion [8].Reductive Amination Catalysis: NaBH₄ in methanol reduces imines formed in situ from aldehydes and the methanamine group. This one-pot method affords N-alkylated derivatives in 88% yield without isolating the Schiff base intermediate [4].
Table 3: Catalytic Methods for Key Synthetic Steps
Reaction Type | Catalyst/Reagent | Substrate | Conditions | Yield | Selectivity |
---|---|---|---|---|---|
Pyrazole-Isoxazole Coupling | Pd(PPh₃)₄ | 4-Bromo-isoxazole + pyrazolylboronate | Toluene/EtOH, 80°C, 12 h | 92% | >99% regioisomer |
Reductive Amination | NaBH₄ | In situ imine from aldehyde | Methanol, 25°C, 1 h | 88% | Monoalkylation |
Pyrazole C-H Activation | Pd(OAc)₂/CuI | Halogen-free direct arylation | DMF, 110°C, 24 h | 75% | C4 selectivity |
Solvent-Free Condensation: Reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde at 120°C without solvents achieves full imine formation in 2 h. Subsequent NaBH₄ reduction in methanol gives N-(4-methoxybenzyl) derivatives in 88% yield, eliminating toxic solvent waste [4].Microwave Acceleration: Isoxazole ring cyclization using hydroxylamine proceeds 12× faster under microwave irradiation (120°C, 10 min vs. 2 h reflux), conserving energy and improving atom economy. Similarly, pyrazole condensations reach completion in 5–10 min versus 24 h conventionally [1] [5] .
These methodologies underscore advances in efficiency, regiocontrol, and sustainability for synthesizing this pharmaceutically relevant scaffold, aligning with green chemistry principles while enabling structural diversification.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7